

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of Ethyl Nitroacetate

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Compound of Interest

Compound Name: **Nitroacetate**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl **nitroacetate**, alongside ethyl acetate and methyl **nitroacetate**. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are valuable intermediates in organic synthesis and drug development.

Data Presentation: NMR Spectral Data

The following tables summarize the key ^1H and ^{13}C NMR spectral data for ethyl **nitroacetate** and its structural analogs, ethyl acetate and methyl **nitroacetate**. All spectra were recorded in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Integration
Ethyl Nitroacetate	-CH ₃ (Ethyl)	1.33	Triplet	3H
-CH ₂ - (Ethyl)	4.32	Quartet	2H	
-CH ₂ - (Nitro)	5.20	Singlet	2H	
Ethyl Acetate	-CH ₃ (Ethyl)	~1.3	Triplet	3H
-CH ₂ - (Ethyl)	~4.1	Quartet	2H	
-CH ₃ (Acetyl)	~1.9	Singlet	3H	
Methyl Nitroacetate	-CH ₃ (Methyl)	3.84	Singlet	3H
-CH ₂ - (Nitro)	5.22	Singlet	2H	

Table 2: ¹³C NMR Spectral Data

Compound	Carbon Atom	Chemical Shift (δ , ppm)
Ethyl Nitroacetate	-CH ₃ (Ethyl)	13.8
-CH ₂ - (Ethyl)		63.3
-CH ₂ - (Nitro)		76.5
-C=O (Ester)		162.5
Ethyl Acetate	-CH ₃ (Ethyl)	~14
-CH ₂ - (Ethyl)		~61
-CH ₃ (Acetyl)		~21
-C=O (Ester)		~171
Methyl Nitroacetate	-CH ₃ (Methyl)	54.0
-CH ₂ - (Nitro)		76.5
-C=O (Ester)		163.1

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

- **Sample Weighing:** Accurately weigh 5-25 mg of the liquid sample (e.g., ethyl **nitroacetate**) for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount, <1%). However, for routine analysis, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.

- **Dissolution and Transfer:** Gently swirl the vial to ensure complete dissolution of the sample. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional but Recommended):** To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

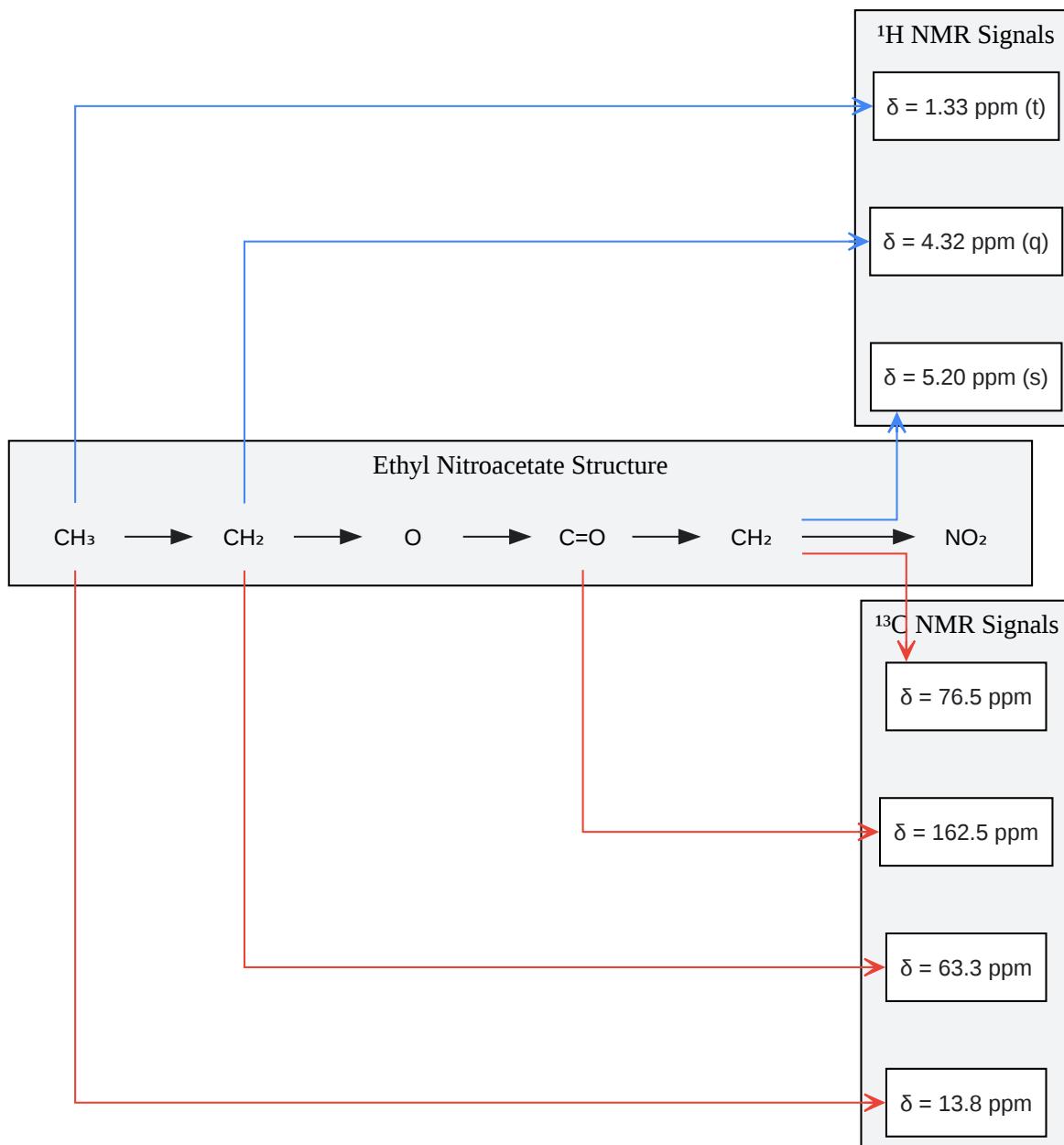
The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).

- **Instrument Setup:** Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.
- **Locking and Shimming:** The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width and number of scans. For a routine ^1H spectrum, 8-16 scans are typically sufficient.
 - The receiver gain is adjusted automatically to prevent signal clipping.
 - A 90° pulse is applied, and the resulting free induction decay (FID) is recorded.
- ^{13}C NMR Acquisition:
 - Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

- Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.
- The FID is recorded over a wider spectral width compared to ^1H NMR.
- Data Processing:
 - The acquired FID is subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum.
 - Phase correction is applied to ensure all peaks are in the absorptive mode.
 - Baseline correction is performed to obtain a flat baseline.
 - The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integration of the ^1H NMR signals is performed to determine the relative ratios of the different types of protons.

Mandatory Visualization

The following diagram illustrates the structural assignment of the ^1H and ^{13}C NMR signals for ethyl **nitroacetate**.

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Caption: Correlation of ¹H and ¹³C NMR signals to the structure of ethyl **nitroacetate**.

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